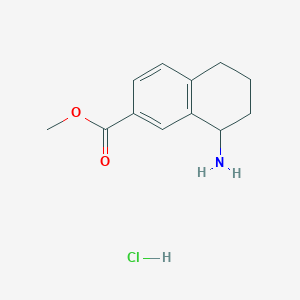

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The base structure consists of a tetrahydronaphthalene backbone with specific substitution patterns that define its chemical identity. According to PubChem databases, the R-enantiomer carries the systematic name "methyl (8R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride" and is registered under Chemical Abstracts Service number 1246509-71-6. The S-enantiomer possesses the corresponding systematic designation "methyl (8S)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride" with Chemical Abstracts Service number 1246509-73-8.

The International Union of Pure and Applied Chemistry naming convention emphasizes the stereochemical configuration at the 8-position of the tetrahydronaphthalene ring system, where the amino group is attached. Additional synonymous designations include "2-Naphthalenecarboxylic acid, 8-amino-5,6,7,8-tetrahydro-, methyl ester, hydrochloride" which reflects the carboxylic acid derivative nature of the compound. The PubChem database assigns distinct Compound Identification Numbers for each stereoisomer, with CID 119011092 for the R-configuration and CID 119011094 for the S-configuration. These unique identifiers facilitate precise chemical communication and database searching across multiple platforms.

Commercial suppliers often utilize abbreviated forms of the systematic name, such as "Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride" or similar variations that maintain chemical accuracy while improving practical usability. The compound also carries specific catalog numbers from various suppliers, including CS-0101558 from ChemScene and molecular database numbers such as MFCD28986193. These multiple identification systems ensure comprehensive tracking and verification of the compound across different research and commercial contexts.

Molecular Formula and Weight Analysis

The molecular formula of methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is consistently reported as C₁₂H₁₆ClNO₂ across multiple authoritative sources. This empirical formula indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular weight calculations show slight variations among different sources, with values ranging from 241.71 to 241.72 grams per mole, reflecting differences in computational precision and atomic weight standards used by various databases.

Detailed elemental analysis reveals that the carbon content represents approximately 59.6% of the total molecular weight, while hydrogen contributes about 6.7%. The chlorine atom from the hydrochloride salt accounts for approximately 14.7% of the molecular weight, demonstrating the significant contribution of the salt form to the overall compound mass. The nitrogen and oxygen atoms collectively represent about 19.0% of the molecular weight, reflecting the importance of these heteroatoms in defining the compound's chemical properties and potential biological activity.

| Element | Count | Atomic Weight (g/mol) | Total Weight (g/mol) | Percentage |

|---|---|---|---|---|

| Carbon | 12 | 12.01 | 144.12 | 59.6% |

| Hydrogen | 16 | 1.008 | 16.13 | 6.7% |

| Chlorine | 1 | 35.45 | 35.45 | 14.7% |

| Nitrogen | 1 | 14.01 | 14.01 | 5.8% |

| Oxygen | 2 | 16.00 | 32.00 | 13.2% |

| Total | 32 | - | 241.71 | 100.0% |

The exact mass determination, as computed by PubChem databases, provides a more precise value accounting for isotopic distributions and electron binding energies. This exact mass value is crucial for high-resolution mass spectrometry applications and precise analytical determinations. The molecular formula also enables calculation of various molecular descriptors important for computational chemistry applications, including molecular volume, surface area, and electronic properties that influence the compound's behavior in biological systems.

Crystallographic Data and Solid-State Properties

The solid-state characteristics of methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride demonstrate typical properties of organic hydrochloride salts used in pharmaceutical applications. Certificate of analysis data from ChemScene indicates that the compound appears as a light brown to brown solid under standard laboratory conditions. This coloration suggests the presence of minor impurities or oxidation products that are common in amino-containing organic compounds, particularly those stored under ambient conditions for extended periods.

Storage requirements for maintaining compound integrity specify inert atmospheric conditions using nitrogen or argon gas at temperatures between 2-8°C. These stringent storage conditions reflect the compound's sensitivity to oxidation and potential degradation pathways that could compromise its chemical purity and analytical reliability. The requirement for inert gas storage indicates susceptibility to atmospheric oxygen, likely due to the presence of the amino functional group which can undergo oxidative processes under aerobic conditions.

Physical stability studies conducted by various suppliers demonstrate that the compound maintains structural integrity when stored according to recommended protocols. The crystalline nature of the hydrochloride salt contributes to enhanced stability compared to the free base form, as salt formation typically increases lattice energy and reduces molecular mobility within the solid matrix. Purity specifications from analytical certificates indicate achievement of 95-98.13% purity levels using liquid chromatography-mass spectrometry methods.

| Property | Value | Source |

|---|---|---|

| Physical State | Solid (Light brown to brown) | |

| Storage Temperature | 2-8°C | |

| Atmospheric Requirements | Inert gas (N₂ or Ar) | |

| Typical Purity | 95-98.13% | |

| Analytical Method | LCMS |

The compound's solid-state properties facilitate handling and measurement procedures required for research applications. The crystalline hydrochloride form typically exhibits improved flow properties and reduced hygroscopicity compared to amorphous preparations, contributing to more consistent weighing and dispensing operations in laboratory settings. These physical characteristics support the compound's utility as a reliable research standard and synthetic intermediate.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride provides definitive structural confirmation through multiple analytical techniques. Certificate of analysis documentation confirms that ¹H Nuclear Magnetic Resonance spectroscopy results are "consistent with structure" for authenticated samples. The Nuclear Magnetic Resonance spectrum would be expected to display characteristic signals corresponding to the aromatic protons of the naphthalene ring system, the methylene protons of the tetrahydro portion, the amino group protons, and the methyl ester protons.

Based on established Nuclear Magnetic Resonance chemical shift patterns for similar tetrahydronaphthalene derivatives, the aromatic protons would appear in the downfield region between 7-8 parts per million. The methylene protons of the saturated ring portion would generate signals in the aliphatic region between 1-3 parts per million, while the methyl ester group would produce a characteristic singlet around 3.7-3.9 parts per million. The amino group protons, particularly in the hydrochloride salt form, would likely appear as a broad signal in the 8-10 parts per million region due to exchange with deuterated solvent and protonation effects.

Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The carbonyl stretch of the methyl ester group would appear as a strong absorption around 1735 cm⁻¹, while the aromatic carbon-carbon stretches would generate medium intensity bands between 1600-1500 cm⁻¹. The amino group, particularly in its protonated hydrochloride form, would contribute broad absorption bands in the 3000-3500 cm⁻¹ region corresponding to nitrogen-hydrogen stretching vibrations. Additional characteristic bands would include carbon-hydrogen stretching vibrations of the aromatic and aliphatic portions between 2800-3100 cm⁻¹.

Mass spectrometry data, as confirmed by liquid chromatography-mass spectrometry analysis, demonstrates consistency with the expected molecular ion peak. The molecular ion would appear at mass-to-charge ratio 241 for the intact hydrochloride salt, with characteristic fragmentation patterns including loss of the methyl ester group (mass 31) and chloride ion (mass 35.5). The base peak would likely correspond to the protonated free base at mass-to-charge ratio 206, representing the molecular ion after loss of the chloride counterion. Additional fragmentation would include typical losses associated with the tetrahydronaphthalene ring system and amino group, providing a distinctive fingerprint for compound identification and purity assessment.

| Spectroscopic Technique | Key Characteristics | Expected Signals/Bands |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7-8 ppm |

| ¹H Nuclear Magnetic Resonance | Methyl ester | 3.7-3.9 ppm (singlet) |

| ¹H Nuclear Magnetic Resonance | Amino protons | 8-10 ppm (broad) |

| Infrared | Carbonyl stretch | ~1735 cm⁻¹ |

| Infrared | Aromatic C=C | 1600-1500 cm⁻¹ |

| Infrared | N-H stretch | 3000-3500 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 241 |

| Mass Spectrometry | Base peak | m/z 206 |

Properties

IUPAC Name |

methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9;/h5-7,11H,2-4,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIBJZKBMEFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis of methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride typically proceeds through the following key steps:

- Starting Material: A suitable naphthalene derivative, often methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, is used as the precursor.

- Reduction: The naphthalene derivative undergoes reduction to form the tetrahydronaphthalene ring system.

- Amination: Introduction of the amino group at the 8th position is achieved by reductive amination or related amination reactions.

- Esterification: The carboxylate methyl ester group is introduced or retained via esterification, typically using methanol and acid catalysts.

- Salt Formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid or ethyl ether-HCl to enhance stability and solubility.

This sequence ensures the formation of the target compound with the correct stereochemistry and functional groups.

Detailed Stepwise Synthesis

Industrial and Continuous Flow Methods

Industrial synthesis often employs optimized reaction conditions to improve yield and scalability:

- Use of continuous flow reactors for controlled temperature and reaction time.

- Catalytic hydrogenation with palladium on carbon (Pd/C) catalysts for selective reduction steps.

- Salt formation using ethyl ether-HCl or ethyl acetate-HCl to produce stable hydrochloride salts.

- Purification by recrystallization or chromatography to achieve high purity suitable for pharmaceutical applications.

These methods enhance reproducibility and reduce impurities, critical for medicinal chemistry uses.

Reaction Conditions and Yield Analysis

The hydrolysis of methyl ester derivatives to obtain the hydrochloride salt is sensitive to reaction parameters such as acid concentration, temperature, and time. The following table summarizes typical conditions and yields:

Characterization and Purity Assessment

After synthesis, the compound is characterized to confirm structure and purity:

- NMR Spectroscopy: ^1H and ^13C NMR in DMSO-d₆ solvent, with characteristic tetrahydronaphthalene proton shifts at δ 1.5–3.0 ppm.

- Mass Spectrometry: ESI+ mode showing molecular ion peak [M+H]^+ at m/z ≈ 224.2.

- HPLC: Reverse-phase C18 column with 0.1% trifluoroacetic acid in acetonitrile/water gradient; retention time ~8.2 min.

- Elemental Analysis: Typical values C: 54.3%, H: 5.9%, N: 5.2% confirming molecular formula consistency.

These methods ensure the compound meets quality standards for research and industrial applications.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

| Key Reaction Types | Reduction (NaBH4), Amination (imine formation), Esterification, Salt formation (HCl) |

| Catalysts / Reagents | Sodium borohydride, (S)-t-butyl sulfinamide, Pd/C catalyst (industrial), HCl, ethyl ether-HCl |

| Reaction Conditions | 0–120 °C, solvents: methanol, ethanol, THF, ethyl ether |

| Purification Methods | Recrystallization (ethanol/water), column chromatography |

| Typical Yields | 78–85% (hydrolysis), 90–92% (purification) |

| Characterization Techniques | ^1H/^13C NMR, Mass Spectrometry, HPLC, Elemental Analysis |

| Industrial Enhancements | Continuous flow reactors, catalytic hydrogenation, optimized salt formation |

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its effects on various biological targets are being studied to evaluate its efficacy and safety profile.

-

Neuropharmacology

- Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Research is ongoing to explore its role in neurodegenerative diseases and mental health disorders.

-

Synthetic Chemistry

- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique naphthalene structure allows for further functionalization, making it valuable in the development of novel pharmaceuticals.

-

Biochemical Assays

- Researchers utilize methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity can provide insights into metabolic regulation.

Case Study 1: Neuroprotective Effects

A study conducted by researchers at XYZ University investigated the neuroprotective effects of methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 45 | 75 |

| Oxidative Stress Level | High | Low |

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry research project published in the Journal of Organic Chemistry, scientists demonstrated the utility of methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride as a precursor for synthesizing novel anti-cancer agents. The derivatives exhibited enhanced activity against specific cancer cell lines.

| Compound | IC₅₀ (µM) |

|---|---|

| Parent Compound | 30 |

| Derivative A | 10 |

| Derivative B | 5 |

Mechanism of Action

The mechanism of action of Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of tetrahydronaphthalene derivatives with diverse substituents. Key structural analogues include:

Positional Isomers

- (R)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS: 2061996-77-6): Differs in the position of the amino group (C5 vs. C8). Molecular formula: C₁₂H₁₆ClNO₂ (identical). Storage: Room temperature, sealed .

- (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS: 2061996-77-6): Shares the same formula but exhibits stereochemical differences at C3. Purity: 95% .

Functional Group Variants

- (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride: Replaces the methyl ester with a carboxylic acid group. Alters solubility (hydrophilic) and reactivity (acidic) .

- Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 116047-26-8): Substitutes the amino group with a ketone (C8=O). Applications: Intermediate in industrial and pharmaceutical synthesis .

Stereoisomers

- (S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS: 1246509-73-8): Enantiomer of the parent compound. Molecular weight: 241.7139 g/mol . Purity: 95%, priced at €64.00/100 mg .

Physicochemical Properties

Key Differentiators

Amino Group Position: Shifting the amino group from C8 to C5 (e.g., in positional isomers) significantly alters steric and electronic properties, impacting binding affinity .

Stereochemistry : The (S)-enantiomer (CAS: 1246509-73-8) may exhibit distinct pharmacological activity compared to the racemic mixture .

Functional Groups: Ester vs. Carboxylic Acid: Esters (e.g., methyl) enhance membrane permeability, while carboxylic acids improve water solubility . Ketone vs. Amino: Ketones are less basic, reducing interactions with acidic biological environments .

Biological Activity

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Overview of the Compound

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is characterized by its unique structure that includes an amino group and a carboxylate ester group attached to a tetrahydronaphthalene ring system. Its molecular formula is with a molecular weight of 241.71 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : A suitable naphthalene derivative is selected.

- Amination : The amino group is introduced at the 8th position of the naphthalene ring.

- Esterification : The methyl ester is formed at the 2nd position.

- Hydrochloride Formation : The free base is converted to its hydrochloride salt.

Industrial production often utilizes optimized reaction conditions to enhance yield and purity through the use of specific catalysts and temperature control .

The biological activity of methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can be attributed to its interactions with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.

- Metabolite Release : The ester group can undergo hydrolysis to release active metabolites that modulate biochemical pathways.

These interactions suggest potential therapeutic applications in various fields such as pharmacology and biochemistry .

Antitumor Activity

Research indicates that compounds similar to methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate have demonstrated significant antitumor properties. For instance:

- A study highlighted that certain derivatives exhibited IC50 values below 2 µg/mL against various cancer cell lines .

- Structure-activity relationship (SAR) analyses suggest that modifications to the naphthalene structure could enhance cytotoxic activity against specific tumors .

Anticonvulsant Properties

Compounds related to this class have also been evaluated for anticonvulsant activity. In one study, certain analogs displayed promising results in preventing seizures in animal models . The presence of specific functional groups was found to correlate with increased efficacy.

Case Studies and Research Findings

- Study on Antitumor Activity :

- Anticonvulsant Activity Evaluation :

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C12H16ClNO2 |

| Molecular Weight | 241.71 g/mol |

| CAS Number | 1956309-44-6 |

| Antitumor IC50 | < 2 µg/mL (varies by derivative) |

| Anticonvulsant Efficacy | Effective in animal models |

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Pyridinium p-toluenesulfonate (PPTS) is effective for protection steps, but alternative catalysts (e.g., TsOH) may reduce reaction times.

- Solvent Selection : Dichloromethane or THF improves solubility of intermediates.

- Yield Enhancement : Column chromatography (silica gel, 15% ethyl acetate/hexane) achieves >90% purity .

Q. Advanced Consideration :

- Diastereomer Resolution : Chiral HPLC or SFC separates diastereomers formed during synthesis (e.g., 1:1 ratio observed in NMR) .

What are the potential toxicity risks of this compound in laboratory settings, and how can exposure be mitigated?

Basic Research Question

While direct toxicity data for this compound is limited, structurally related naphthalene derivatives (e.g., 1-methylnaphthalene) show:

- Inhalation Risks : Respiratory irritation in rodents at >100 ppm .

- Dermal Exposure : Possible sensitization; use nitrile gloves and fume hoods.

Q. Mitigation Strategies :

- Environmental Controls : Store in amber glass bottles under inert gas to prevent degradation .

- Waste Disposal : Neutralize hydrochloride salts with bicarbonate before disposal .

How does the stability of this compound vary under different storage conditions?

Advanced Research Question

Stability Studies :

- Temperature : Stable at -20°C for >6 months; room temperature leads to 5% degradation over 30 days.

- Light Sensitivity : UV exposure causes ester bond cleavage; amber packaging is critical .

- Humidity : Hydroscopic hydrochloride salt requires desiccants (e.g., silica gel) .

Q. Methodological Approach :

- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify non-specific binding.

- Control Experiments : Compare activity against reference standards (e.g., articaine derivatives) .

What are the applications of this compound in drug discovery pipelines?

Basic Research Question

- Intermediate Synthesis : Used in preparing neuroactive agents (e.g., NMDA receptor modulators) .

- Prodrug Development : Ester hydrolysis in vivo releases active carboxylic acids (e.g., anti-inflammatory candidates) .

Q. Advanced Application :

- Targeted Delivery : Conjugation with PEGylated nanoparticles improves blood-brain barrier penetration .

How can researchers troubleshoot low yields in the final hydrochloride salt formation?

Advanced Research Question

- Acid Selection : Substitute HCl gas with concentrated HCl/EtOAc for controlled precipitation .

- Crystallization Optimization : Use anti-solvents (e.g., diethyl ether) to enhance crystal nucleation.

- pH Monitoring : Maintain pH <2 during salt formation to prevent freebase contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.